5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the following chemical formula:
C7H5BrN2
(molecular weight: 197.04 g/mol). It appears as a white to yellow to orange powder or crystals. The melting point ranges from 178.0°C to 182.0°C . This compound is also known by other names, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine and 5-bromo-7-azaindole .Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine. One common method involves bromination of the corresponding pyrrolo[2,3-b]pyridine precursor. The bromination can occur at the 5-position of the pyrrolo ring.
Reaction Conditions:: The bromination reaction typically employs bromine or a brominating agent (such as N-bromosuccinimide) in an appropriate solvent (e.g., acetonitrile, dichloromethane). Reaction temperatures and reaction times vary depending on the specific conditions used.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratories often synthesize this compound using the methods mentioned above.
Analyse Chemischer Reaktionen
Reactivity:: 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.
Oxidation/Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
Other Transformations: It can serve as a building block for more complex molecules.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Oxidation/Reduction: Oxidizing or reducing agents (e.g., DMSO, sodium borohydride).
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Common products include substituted pyrrolo[2,3-b]pyridines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may act as a ligand for biological targets.
Materials Science: Its unique structure could be useful in designing functional materials.
Wirkmechanismus
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, it shares similarities with other brominated pyrrolo[2,3-b]pyridines. These related compounds may have similar reactivity and applications.
Eigenschaften
Molekularformel |
C10H11BrN2 |
---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
5-bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-2-3-7-5-12-10-9(7)4-8(11)6-13-10/h4-6H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
GGDXERUWAXKLBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CNC2=C1C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.